molecular formula C26H25N3O4 B11287708 2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11287708
M. Wt: 443.5 g/mol
InChI Key: KCQHYTNYXASVRH-UHFFFAOYSA-N
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Description

2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the acylation of the imidazolidinone with phenylacetamide under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the imidazolidinone ring can produce a more saturated imidazolidine derivative.

Scientific Research Applications

2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide: Similar structure with a methyl group on the phenyl ring.

    2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom on the phenyl ring.

    2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-nitrophenyl)acetamide: Similar structure with a nitro group on the phenyl ring.

Uniqueness

The uniqueness of 2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O4/c1-18-8-6-12-21(14-18)29-25(31)23(16-24(30)27-20-10-4-3-5-11-20)28(26(29)32)17-19-9-7-13-22(15-19)33-2/h3-15,23H,16-17H2,1-2H3,(H,27,30)

InChI Key

KCQHYTNYXASVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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